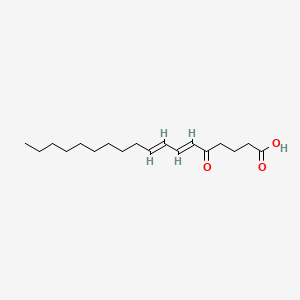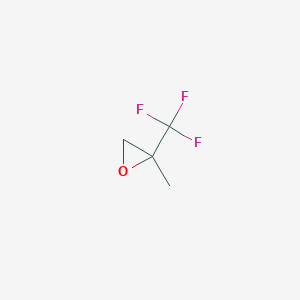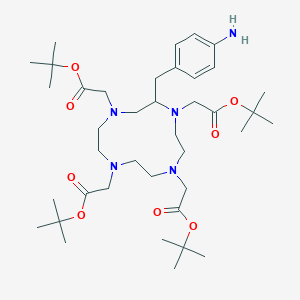
Macaene
Übersicht
Beschreibung
Macaene is a bioactive compound found in the tuber of the maca plant (Lepidium meyenii Walp.), which is native to the high-altitude regions of the Peruvian Andes . This compound, along with macamide, is considered one of the primary bioactive marker compounds in maca . These compounds are known for their various pharmacological activities, including enhancing endurance, neuroprotection, and improving reproductive health .
Wirkmechanismus
Target of Action
Macaene, also known as 5-Oxo-6E,8E-octadecadienoic acid, primarily targets the endocannabinoid system in the brain and body . This system plays a crucial role in regulating various physiological and cognitive processes, including fertility, pregnancy, pre-and postnatal development, various activity of the immune system, appetite, pain-sensation, mood, and memory .
Mode of Action
This compound works by preserving and increasing the levels of our own natural endocannabinoids, like anandamide (our bliss molecule), by inhibiting an enzyme called FAAH (fatty acid amide hydrolase) that usually breaks it down . As this compound and anandamide have a similar chemical structure, they confuse the enzyme and slow the breakdown of natural anandamide, meaning the brain maintains higher and more resilient levels of anandamide for longer .
Biochemical Pathways
The formation of the main bio-active macamides, a class of compounds that includes this compound, results from a biochemical reaction that occurs during the traditional drying and heating of maca . This process is essential to creating a medicinal grade powder .
Pharmacokinetics
The dose required for activity varies depending on the body weight, metabolism, and other factors like stress levels of the person .
Result of Action
The result of this compound’s action is a reduction in the negative impacts of stress and a balance in natural endocrine function . It also has the ability to regulate countless processes in the body including hormone production, pain sensation, metabolism, neurotransmitter production (serotonin), energy production, adrenal function, and much more .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the shamans of Peru claimed that maca was only medicinal once dry and needed to be cooked to ‘unlock the medicine’ . Scientific studies have now shown that the formation of the main bio-active macamides actually results from a biochemical reaction that occurs during the traditional drying and heating of maca .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Macaene can be synthesized using various methods. One efficient method involves the carbodiimide condensation method (CCM). This method is used to synthesize typical macamides, including N-benzyl-hexadecanamide, N-benzyl-9Z,12Z,15Z-octadecenamide, and others . The reaction conditions typically involve the use of reagents such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), along with triethylamine as a base .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from maca tubers. The process includes drying and heating the maca tubers, which is essential for the formation of bioactive macamides and macaenes . The extraction is followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Macaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Macaene has a wide range of scientific research applications:
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including enhancing endurance, improving reproductive health, and providing neuroprotection.
Industry: In the industry, this compound is used in the production of dietary supplements and functional foods due to its various health benefits.
Vergleich Mit ähnlichen Verbindungen
Macaene is unique compared to other similar compounds due to its specific bioactivity and origin. Similar compounds include:
Macamide: Another bioactive compound found in maca, known for its pharmacological activities.
Glucosinolates: Found in other Brassicaceae family plants, these compounds also have various health benefits but differ in their chemical structure and bioactivity.
Alkaloids: A broad class of compounds found in many plants, including maca, with diverse pharmacological activities.
This compound stands out due to its specific interaction with the endocannabinoid system and its unique presence in the maca plant.
Eigenschaften
IUPAC Name |
(6E,8E)-5-oxooctadeca-6,8-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMHFYOIJMUMN-CYZWUHAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405906-96-9 | |
| Record name | Macaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405906969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MACAENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28870H68FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Macaene and where is it found?
A1: this compound, also known as 5-Oxo-6E,8E-octadecadienoic acid, is a unique acyclic keto acid found in the Andean crop Maca (Lepidium meyenii Walpers). [, , ] Maca is a member of the Brassicaceae family, primarily cultivated for its nutritious hypocotyl, traditionally used as food and medicine. [, ]
Q2: Are there different types of Maca?
A2: Yes, Maca hypocotyls display various colors ranging from white to black, and each color type can have different biological effects due to varying concentrations of bioactive metabolites. [, ] For instance, yellow Maca is the most common and is commercially preferred. []
Q3: What other bioactive compounds are found in Maca besides this compound?
A3: Maca contains a complex mixture of bioactive compounds, including macamides, glucosinolates, alkaloids, sterols, polyphenols, and fatty acids. [, , , , ] The concentration of these compounds can vary depending on factors like the color type of Maca, environmental conditions, and cultivation history. [, ]
Q4: What is the chemical structure of this compound?
A4: this compound (5-Oxo-6E,8E-octadecadienoic acid) is an unusual acyclic keto acid. [] It has a long hydrocarbon chain with 18 carbon atoms, a keto group at the 5th carbon, and two double bonds in the trans configuration at positions 6 and 8. []
Q5: Has the phytotoxic activity of this compound been investigated?
A5: Interestingly, while Maca itself is consumed as food and medicine, a study investigating phytotoxic metabolites produced by the oak pathogen Discula quercina found that this compound, isolated from the fungus, did not exhibit phytotoxic activity even at high concentrations. []
Q6: Are there established analytical methods for detecting this compound and other Maca constituents?
A6: Yes, researchers have developed various analytical methods for identifying and quantifying Maca's bioactive components, including this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and evaporative light scattering detection (ELSD) are commonly employed techniques. [, ] These methods allow for the separation and quantification of this compound, macamides, and phytosterols. [] Additionally, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) techniques have been used to identify and characterize functional constituents in Maca, including Macaenes and Macamides. []
Q7: Have there been studies looking at the geographic origin of Maca and its chemical composition?
A7: Yes, a study investigating Maca cultivated in twenty different regions of Tibet analyzed the total content of ten main macamides and two main macaenes using HPLC and UHPLC-ESI-Q-TOF-MS/MS. [] Results indicated that the geographical origin significantly impacted the accumulation of active macamides in Maca, suggesting a potential link between origin and the plant's phytochemical profile. []
Q8: Are there any studies comparing the chemical composition of Maca from different regions?
A8: Researchers have utilized chemometric methods like Hierarchical Cluster Analysis (HCA) to analyze the variations in this compound and macamide content in Maca samples from different origins. [] This approach allows for the differentiation and classification of Maca based on its chemical composition, providing insights into the influence of geographical origin on the plant's chemical profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B3327911.png)


![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)







![2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole](/img/structure/B3327974.png)

![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)
